3-Iodo-5-phenyl-1H-pyrazole
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Overview
Description
3-Iodo-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. The presence of an iodine atom at the 3-position and a phenyl group at the 5-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-phenyl-1H-pyrazole typically involves the cyclocondensation of phenylhydrazine with 1,3-dicarbonyl compounds, followed by iodination. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 5-phenyl-1H-pyrazole, which is then iodinated using iodine or an iodine-containing reagent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.
Reduction Products: Reduction typically yields hydrogenated pyrazole derivatives.
Scientific Research Applications
3-Iodo-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Iodo-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and phenyl group contribute to its binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, including enzyme inhibition and signal transduction modulation .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrazole: Lacks the phenyl group, making it less hydrophobic and potentially less active in biological systems.
5-Phenyl-1H-pyrazole: Lacks the iodine atom, which may reduce its reactivity in substitution reactions.
3,5-Diphenyl-1H-pyrazole: Contains an additional phenyl group, which can alter its chemical and biological properties.
Uniqueness
3-Iodo-5-phenyl-1H-pyrazole is unique due to the presence of both an iodine atom and a phenyl group. This combination enhances its reactivity and binding affinity, making it a valuable compound for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C9H7IN2 |
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Molecular Weight |
270.07 g/mol |
IUPAC Name |
5-iodo-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C9H7IN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
InChI Key |
NUHACZVRFZLUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)I |
Origin of Product |
United States |
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